Cas no 1984136-81-3 ((2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride)

(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (2-fluorophenyl)(2-methoxybenzyl)amine hydrochloride
- 2-Fluoro-N-(2-methoxybenzyl)aniline hydrochloride
- (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride
-
- MDL: MFCD27756542
- インチ: 1S/C14H14FNO.ClH/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15;/h2-9,16H,10H2,1H3;1H
- InChIKey: WCJIVCKIBJGGEK-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1C=CC=CC=1NCC1C=CC=CC=1OC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 224
- トポロジー分子極性表面積: 21.3
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB415428-10g |
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride; . |
1984136-81-3 | 10g |
€1037.00 | 2025-02-16 | ||
abcr | AB415428-5 g |
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride |
1984136-81-3 | 5g |
€656.50 | 2023-04-24 | ||
abcr | AB415428-5g |
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride; . |
1984136-81-3 | 5g |
€637.00 | 2025-02-16 | ||
abcr | AB415428-500 mg |
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride |
1984136-81-3 | 500MG |
€195.40 | 2023-01-21 | ||
abcr | AB415428-1g |
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride; . |
1984136-81-3 | 1g |
€237.00 | 2025-02-16 | ||
abcr | AB415428-10 g |
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride |
1984136-81-3 | 10g |
€1074.00 | 2023-04-24 | ||
abcr | AB415428-1 g |
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride |
1984136-81-3 | 1g |
€239.00 | 2023-04-24 | ||
abcr | AB415428-500mg |
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride; . |
1984136-81-3 | 500mg |
€205.00 | 2025-02-16 |
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride 関連文献
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochlorideに関する追加情報
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride and Its Significance in Modern Chemical Biology
CAS No. 1984136-81-3 refers to a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, known as (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride, is a derivative of amine functionalities, featuring both fluorine and methoxy substituents on aromatic rings. These structural characteristics make it a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The presence of a fluorine atom at the 2-position of the phenyl ring introduces unique electronic and steric properties to the molecule. Fluorine is well-known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. In particular, fluorinated aromatic compounds have been extensively studied for their potential in enhancing the bioavailability and efficacy of small-molecule drugs. The methoxy group at the 2-position of the benzyl ring further contributes to the compound's reactivity and functionality, enabling diverse chemical modifications that can be tailored for specific biological targets.
Recent advancements in drug discovery have highlighted the importance of fluorinated amine derivatives in addressing complex diseases. For instance, studies have demonstrated that compounds incorporating fluorine atoms exhibit improved binding interactions with biological targets due to their ability to engage hydrophobic pockets and hydrogen bond networks. The (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride structure provides a robust scaffold for such modifications, making it a valuable building block in medicinal chemistry.
In addition to its structural versatility, this compound has shown promise in preclinical studies as a precursor for kinase inhibitors and other enzyme-targeted therapies. Kinases are critical enzymes involved in numerous cellular signaling pathways, making them attractive targets for therapeutic intervention. The amine moiety in (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride can be further functionalized to create selective kinase inhibitors with enhanced potency and reduced off-target effects. Recent research has also explored its utility in developing compounds that modulate protein-protein interactions, which are essential for many biological processes.
The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical applications. Solubility is a critical factor in drug formulation, as it directly impacts bioavailability and therapeutic efficacy. By incorporating a hydrochloride counterion, the compound achieves better dissolution properties in aqueous media, facilitating its use in oral and injectable formulations.
The synthesis of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired aromatic core efficiently. These synthetic strategies not only improve yield but also minimize byproduct formation, ensuring high purity levels necessary for pharmaceutical applications.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between this compound and biological targets. By leveraging computational tools, researchers can predict binding affinities, optimize molecular structures, and identify potential lead compounds for further development. These computational approaches complement traditional experimental methods, accelerating the drug discovery process.
Current research is also exploring the potential of this compound in addressing neurological disorders. Neurological diseases often involve disruptions in neurotransmitter signaling pathways, making them challenging to treat with conventional therapeutics. The amine derivative's ability to modulate neurotransmitter receptors and enzyme activities makes it a promising candidate for developing novel neuroprotective agents. Preclinical studies have shown encouraging results in models of neurodegenerative diseases, where this compound exhibits protective effects against neuronal damage.
The development of new analytical techniques has further enhanced our ability to study this compound's properties and behavior in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) provide detailed insights into molecular structure, purity, and metabolic stability. These analytical methods are essential for ensuring that pharmaceutical-grade materials meet stringent quality standards before entering clinical trials.
In conclusion, (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride (CAS No. 1984136-81-3) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it a versatile intermediate for synthesizing biologically active molecules with improved pharmacokinetic properties. Ongoing research continues to uncover new applications for this compound, particularly in the development of kinase inhibitors and neuroprotective agents. As our understanding of biological systems grows, so too does the potential of this compound to contribute to innovative therapeutic solutions.
1984136-81-3 ((2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride) 関連製品
- 5628-66-0(4-Chloro-2,3-dimethylbenzoic acid)
- 1806821-19-1(2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine)
- 71-68-1(Hydromorphone Hydrochloride)
- 1354922-96-5(4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine)
- 16394-40-4(N-(4-Bromo-2-hydroxyphenyl)acetamide)
- 1515436-08-4(1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)
- 2320382-33-8(4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide)
- 2138226-84-1(4-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-3-yl-1,2,3,6-tetrahydropyridine)
- 568564-31-8(ETHANONE, 1-(4-METHYL-2-PHENYL-5-THIAZOLYL)-, OXIME, (1E)-)
- 923254-85-7((propylcarbamoyl)methyl 5,6-dichloropyridine-3-carboxylate)
